molecular formula C14H21ClN2O2S B1524819 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1354961-19-5

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B1524819
CAS No.: 1354961-19-5
M. Wt: 316.8 g/mol
InChI Key: YVYHNWKSNFFBMT-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O2S and its molecular weight is 316.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Studies :

    • Kumar et al. (2017) conducted a study on the synthesis of certain piperazine derivatives and evaluated their antidepressant and antianxiety activities. These derivatives demonstrated significant effects in behavioral tests conducted on mice (Kumar et al., 2017).
    • Hvenegaard et al. (2012) explored the oxidative metabolism of Lu AA21004, a novel antidepressant. They identified various metabolites and determined the role of specific enzymes in the metabolism process (Hvenegaard et al., 2012).
  • Chemical Synthesis and Analysis :

    • Amudha et al. (1999) synthesized unsymmetrical binucleating ligands and copper(II) complexes, providing insights into their electrochemical and magnetic properties. This demonstrates the compound's potential application in material science (Amudha et al., 1999).
    • Marona et al. (2011) synthesized a series of 1,4-substituted piperazine derivatives, investigating their alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties. This research contributes to the understanding of interactions with specific receptors (Marona et al., 2011).
  • Molecular Docking and Bioactivity Studies :

    • Havránková et al. (2018) reported on the inhibition of carbonic anhydrase enzymes by novel sulfonamide derivatives incorporating piperazine, providing potential pathways for unconventional anticancer drugs (Havránková et al., 2018).
    • Lv et al. (2019) focused on the synthesis of a heterocyclic compound and evaluated its anti-bone cancer activity, including molecular docking investigations. This highlights the compound's potential in cancer research (Lv et al., 2019).

Properties

IUPAC Name

2-(4-methylsulfanylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S.ClH/c1-11(14(17)16-9-7-15-8-10-16)18-12-3-5-13(19-2)6-4-12;/h3-6,11,15H,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYHNWKSNFFBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCNCC1)OC2=CC=C(C=C2)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.